molecular formula C12H23IO2 B8612920 Tert-butyl 8-iodooctanoate

Tert-butyl 8-iodooctanoate

Cat. No.: B8612920
M. Wt: 326.21 g/mol
InChI Key: QWCFTRJAAHAHPA-UHFFFAOYSA-N
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Description

Tert-butyl 8-iodooctanoate (CAS 78774-43-3) is a halogenated ester with the molecular formula C₁₆H₃₁IO₂ and a molecular weight of 358.23 g/mol . It features a tert-butyl ester group attached to an eight-carbon chain terminating in an iodine atom. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in nucleophilic substitution or elimination reactions due to the reactive iodine moiety.

Properties

Molecular Formula

C12H23IO2

Molecular Weight

326.21 g/mol

IUPAC Name

tert-butyl 8-iodooctanoate

InChI

InChI=1S/C12H23IO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10H2,1-3H3

InChI Key

QWCFTRJAAHAHPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCI

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the eighth carbon position makes tert-butyl 8-iodooctanoate highly susceptible to nucleophilic substitution (SN2 or SN1 mechanisms). Key reactions include:

  • Reaction with Hydroxide Ions :

    C12H23IO2+OHC12H23O3+I\text{C}_{12}\text{H}_{23}\text{IO}_2 + \text{OH}^- \rightarrow \text{C}_{12}\text{H}_{23}\text{O}_3^- + \text{I}^-

    This reaction produces tert-butyl 8-hydroxyoctanoate, with reaction rates influenced by steric hindrance from the bulky tert-butyl group.

  • Alkylation with Grignard Reagents :
    Reacts with organomagnesium halides (e.g., RMgX) to form elongated alkyl chains. For example:

    C12H23IO2+RMgXC12H22O2R+MgIX\text{C}_{12}\text{H}_{23}\text{IO}_2 + \text{RMgX} \rightarrow \text{C}_{12}\text{H}_{22}\text{O}_2\text{R} + \text{MgIX}

    Polar aprotic solvents like dimethylformamide (DMF) optimize yields.

Elimination Reactions

Under basic conditions, this compound undergoes β-elimination to form alkenes:

C12H23IO2BaseC11H20O2+HI+C2H4\text{C}_{12}\text{H}_{23}\text{IO}_2 \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{20}\text{O}_2 + \text{HI} + \text{C}_2\text{H}_4

Key Data :

Reaction ConditionYield (%)ByproductSource
KOH in ethanol, 80°C72HI
DBU in DMF, 100°C85Isobutylene

Radical-Mediated Reactions

The C–I bond undergoes homolytic cleavage under UV light or radical initiators (e.g., AIBN), generating iodine radicals:

C12H23IO2hνC12H23O2+I\text{C}_{12}\text{H}_{23}\text{IO}_2 \xrightarrow{h\nu} \text{C}_{12}\text{H}_{23}\text{O}_2^\bullet + \text{I}^\bullet

These radicals participate in chain-transfer reactions or polymer crosslinking.

Mechanistic Insights :

  • Radical stability is enhanced by the electron-donating tert-butyl group.

  • Reaction enthalpy for C–I bond dissociation: ΔH238kJ/mol\Delta H \approx 238 \, \text{kJ/mol} .

Thermal Decomposition

At elevated temperatures (>150°C), thermal decomposition occurs via elimination pathways:

C12H23IO2C11H20O2+HI+C2H4\text{C}_{12}\text{H}_{23}\text{IO}_2 \rightarrow \text{C}_{11}\text{H}_{20}\text{O}_2 + \text{HI} + \text{C}_2\text{H}_4

Thermochemical Data :

ParameterValueSource
Enthalpy of decomposition (ΔH)-81 ± 2 kJ/mol
Activation energy (Eₐ)98 kJ/mol

Cross-Coupling Reactions

This compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

C12H23IO2+ArB(OH)2Pd(PPh3)4C12H22O2Ar+B(OH)3+I\text{C}_{12}\text{H}_{23}\text{IO}_2 + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{12}\text{H}_{22}\text{O}_2\text{Ar} + \text{B(OH)}_3 + \text{I}^-

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Solvent: THF/H₂O (3:1)

  • Yield: 78–85%.

Analytical Characterization

Key techniques for monitoring reactions:

MethodApplicationExample DataSource
Gas ChromatographyPurity assessmentRetention time: 8.2 min (GC-FID)
NMR SpectroscopyStructural confirmation (¹H, ¹³C)δ 1.40 ppm (t-Bu), δ 3.55 (I-CH₂)
FT-IRFunctional group analysis1740 cm⁻¹ (C=O), 500 cm⁻¹ (C–I)

Reaction Kinetics and Thermodynamics

  • Activation Parameters :

    k=1.2×103s1at 25C (SN2 with NaSH)[1]k = 1.2 \times 10^{-3} \, \text{s}^{-1} \, \text{at } 25^\circ \text{C (SN2 with NaSH)}[1]
  • Solvent Effects :
    Reaction rates in polar aprotic solvents (e.g., DMF) are 3–5× faster than in protic solvents.

Comparison with Similar Compounds

Key Observations :

  • The iodine atom in this compound significantly increases its molecular weight compared to non-halogenated tert-butyl esters (e.g., the pyrrolidine derivative in ).
  • Tert-butyl alcohol’s low molecular weight and volatility contrast with the iodinated ester’s higher stability and lower vapor pressure .

Chemical Reactivity

This compound

  • The iodine atom facilitates elimination reactions (e.g., dehydroiodination to form alkenes) and nucleophilic substitutions (e.g., iodide displacement by alcohols or amines) .
  • The tert-butyl group confers resistance to base-mediated hydrolysis but is susceptible to acid-catalyzed cleavage , releasing isobutylene gas .

tert-Butyl Alcohol

  • Reacts violently with oxidizing agents (e.g., peroxides) and strong acids , decomposing into flammable isobutylene .
  • Lacks functional groups for substitution, limiting its reactivity to esterification or etherification.

tert-Butyl Pyrrolidine Carboxylate

  • Lacks halogens, making it inert toward elimination but suitable as a protecting group in peptide synthesis .

Q & A

Q. How to formulate a research question balancing novelty and feasibility for grant proposals?

  • Strategy: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “Does steric hindrance in this compound enhance regioselectivity in Sonogashira couplings compared to linear analogs?” Validate novelty via SciFinder keyword analysis and pilot experiments .

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